molecular formula C6H11N3O2 B2826951 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid CAS No. 1396966-81-6

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid

Cat. No. B2826951
CAS RN: 1396966-81-6
M. Wt: 157.173
InChI Key: AJSRGDZWHXLRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular formula of “2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid” is C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 354.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 74 Å2 .

Scientific Research Applications

Synthesis of 4,5-dihydro-1H-imidazol-5-one

An efficient procedure for 4,5-dihydro-1H-imidazol-5-one preparation from aryl amidines and ketones under transition-metal free conditions is described. When cyclic ketones were employed, various spiro-fused 4,5-dihydro-1H-imidazol-5-ones were formed in high yields via rearrangement reaction .

Guanidine Derivative Synthesis

The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

α2-Adrenergic Receptor Modulation

Derivatives of the compound were investigated as reformers of α2-adrenergic receptors, and these were affirmed to be compelling for neuropathic and chronic pain, alleviating acute, post-traumatic neuropathy pain (PTN), post-herpetic neuralgia (PHN), drug-related neuropathy, and complex regional pain syndrome (CRPS) .

Synthesis of Substituted Compounds

During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Production of Di- and Tri-substituted Imidazolones

Since the first report of this reaction, it has been used a number of times in the production of di- and tri-substituted imidazolones .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are frequently found in natural alkaloids, functional materials, agrochemicals, and pharmaceutical drugs. Therefore, development of efficient methods for the synthesis of heterocycles with multi-nitrogen atoms is of great importance for drug development .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been found to have a high affinity for certain receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Pharmacokinetics

A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . More research is needed to determine the ADME properties of N-(4,5-dihydro-1H-imidazol-2-yl)alanine.

Result of Action

Similar compounds have been found to have significant effects on cellular processes

Action Environment

Similar compounds have been found to be influenced by environmental factors . More research is needed to understand how environmental factors influence the action of this compound.

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-4(5(10)11)9-6-7-2-3-8-6/h4H,2-3H2,1H3,(H,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSRGDZWHXLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.